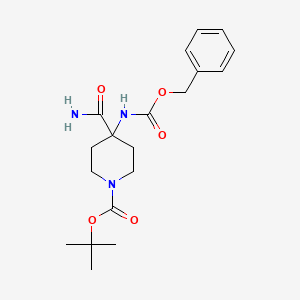

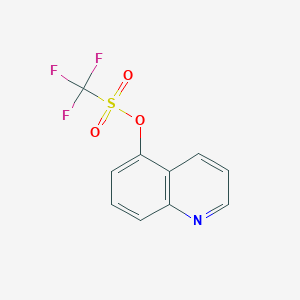

4-(Sec-butylamino)-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Sec-butylamino)-3-nitrobenzoic acid (4-SBA-NBA) is an organic acid that has been used in a variety of scientific research applications for over a decade. It is a derivative of nitrobenzoic acid and is a type of secondary amine. 4-SBA-NBA has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Improvements and Yields :The synthesis of derivatives of 4-(Sec-butylamino)-3-nitrobenzoic acid has been a subject of research, focusing on improving methods and yields. Cai Chun (2004) investigated the synthesis of methyl 4-butyrylamino-3-methy-5-nitrobenzoate, enhancing the method by using a mix of nitric and sulfuric acid for nitration, achieving a yield above 80% and noting benefits such as low production cost and high quality (Cai Chun, 2004). Similarly, Ren Li-jun (2008) synthesized 4-butyrylamino-3-methyl-5-nitrobenzoate with an 88% yield using an improved method, highlighting its high yield, efficiency, and low cost (Ren Li-jun, 2008).

Crystal Structure :The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was detailed by S. N. Narendra Babu et al. (2009), revealing an asymmetric unit consisting of three independent molecules, stabilized by intramolecular N—H⋯O and intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009).

Industrial Synthesis :Qiu Zhi-qiang (2007) discussed the industrial synthesis of pharmaceutical intermediates, including 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, through a series of reactions such as esterification, catalytic hydrogenation, and nitration, noting the optimization of process parameters (Qiu Zhi-qiang, 2007).

Chemical Properties and Applications

Chemical Stability and Degradation :The stability and degradation of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, a related compound to this compound, have been studied. Maria Betânia de Freitas et al. (2014) investigated its stability using high-performance liquid chromatography-ultraviolet assay, noting its lability in acid and alkaline conditions and identifying a major degradation product (Maria Betânia de Freitas et al., 2014).

Potential Biological Activities :The biological activities of certain nitrobenzoic acid derivatives have been explored. Sumana Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands and studied their antiproliferative properties against human breast cancer cell lines, suggesting potential medical applications (Sumana Mallick et al., 2017).

Propiedades

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBNOZHZXARJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)